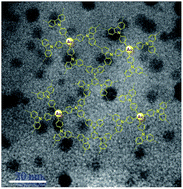Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
RSC Advances Pub Date: 2016-05-09 DOI: 10.1039/C6RA04515D
Abstract
Porous organic polymers possessing high surface area and permanent porosity are emerging as a new kind of catalyst support. In this article, surface-functionalized gold nanoparticles (AuNPs) were presynthesized and further subjected to the FeCl3-promoted oxidative coupling copolymerization with 1,3,5-tri(9H-carbazol-9-yl)benzene to afford AuNPs encapsulated in porous polycarbazole (AuNPs@CPOP) under mild conditions. Through this preparative approach, the AuNPs do not occupy the cavities of the polymer, but instead are surrounded by grown porous polymer. Furthermore, transmission electron microscopy shows that the AuNPs are homogeneously embedded in the polymeric support with a narrow size distribution. The nitrogen sorption measurements show that AuNPs@CPOP possesses high porosity, the pore size distributions are hierarchical with micro-, meso-, and macropore size. The catalytic activities of the final porous composite materials are studied by the reduction of 4-nitrophenol to 4-aminophenol. The catalytic activity of AuNPs@CPOP is found to be outstanding with an activity factor of up to 17.57 s−1 g−1. The conjugated polycarbazole-encapsulated AuNPs have potential application in the fields of environmental chemistry and catalysis.


Recommended Literature
- [1] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [2] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [3] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [4] Synthesis of a vanadium analog of siliceous FER
- [5] Back matter
- [6] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [7] Rice husk-derived nano-SiO2 assembled on reduced graphene oxide distributed on conductive flexible polyaniline frameworks towards high-performance lithium-ion batteries
- [8] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [9] Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex†
- [10] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†

Journal Name:RSC Advances
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 174064-00-7









